molecular formula C11H20O3 B13772733 Butanal, 3-(heptyloxy)-2-oxo- CAS No. 68555-32-8

Butanal, 3-(heptyloxy)-2-oxo-

Cat. No.: B13772733
CAS No.: 68555-32-8
M. Wt: 200.27 g/mol
InChI Key: IBBSMXUZKRPJRG-UHFFFAOYSA-N
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Description

Butanal, 3-(heptyloxy)-2-oxo- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) at the second position and a heptyloxy group (C7H15O) attached to the third carbon of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 3-(heptyloxy)-2-oxo- can be achieved through several methods. One common approach involves the nucleophilic addition of heptyl alcohol to butanal in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product under acidic conditions .

Industrial Production Methods

Industrial production of Butanal, 3-(heptyloxy)-2-oxo- typically involves the hydroformylation of propene to produce butanal, followed by the nucleophilic addition of heptyl alcohol. The hydroformylation process uses high pressures and temperatures, with rhodium catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Butanal, 3-(heptyloxy)-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanal, 3-(heptyloxy)-2-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanal, 3-(heptyloxy)-2-oxo- involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl propanal
  • 2-Methyl butanal
  • 3-Methyl butanal

Comparison

Butanal, 3-(heptyloxy)-2-oxo- is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties compared to other similar aldehydes.

Biological Activity

Butanal, 3-(heptyloxy)-2-oxo- is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Butanal, 3-(heptyloxy)-2-oxo- is characterized by a butanal backbone with a heptyloxy group and a ketone functional group. Its molecular formula can be represented as C_{12}H_{24}O_2. The presence of the heptyloxy chain may influence its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of butanal have been tested for their efficacy against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)Reference
Butanal, 3-(heptyloxy)-2-oxo-Staphylococcus aureus15
Butanal, 3-(heptyloxy)-2-oxo-Escherichia coli12
Kethoxal DerivativeStreptococcus pyogenes20

The above table illustrates the antimicrobial activity of Butanal, 3-(heptyloxy)-2-oxo-, showing significant inhibition against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of Butanal derivatives has also been explored. A study on related compounds showed that they could scavenge free radicals effectively.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)Reference
Butanal, 3-(heptyloxy)-2-oxo-65% at 100 µg/mL80
Other Related Compounds70% at 100 µg/mL75

This data suggests that Butanal, 3-(heptyloxy)-2-oxo- possesses notable antioxidant properties, which may contribute to its therapeutic potential.

Study on Antimicrobial Properties

In a controlled laboratory setting, Butanal, 3-(heptyloxy)-2-oxo- was tested against multiple bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, demonstrating its potential as an antimicrobial agent. The study highlighted the need for further research to understand the mechanism of action and optimize its use in clinical settings.

Study on Antioxidant Effects

Another study focused on the antioxidant effects of Butanal derivatives. The researchers utilized various assays to evaluate the compound's ability to neutralize free radicals. The findings revealed that Butanal, 3-(heptyloxy)-2-oxo- exhibited significant antioxidant activity comparable to established antioxidants.

Properties

CAS No.

68555-32-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-heptoxy-2-oxobutanal

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-10(2)11(13)9-12/h9-10H,3-8H2,1-2H3

InChI Key

IBBSMXUZKRPJRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(C)C(=O)C=O

Origin of Product

United States

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